Quchic

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Quantum computing uses quantum physics to solve problems at speeds not possible with classical computers . The basis of quantum computing is the “qubit” (short for “quantum bit”). Conventional computers use “bits,” which can represent either “1” or “0.” In contrast, qubits can simultaneously represent 1, 0, or any value in between . This property (called “superposition”) allows a quantum computer to perform many operations simultaneously and in parallel, allowing for computations millions of times faster than those of classical computers .

- Quantum secure communication is a method that is expected to be ‘quantum safe’ in the advent of quantum computing systems that could break current cryptography systems . These methods include quantum key distribution (QKD), a method of transmitting information using entangled light in a way that makes any interception of the transmission obvious to the user .

- Quantum simulators are types of quantum computers used to simulate a real world system and can be used to simulate chemical compounds or solve high energy physics problems . Quantum simulators are simpler to build as opposed to general purpose quantum computers because complete control over every component is not necessary .

- Quantum sensors are expected to have a number of applications in a wide variety of fields including positioning systems, communication technology, electric and magnetic field sensors, gravimetry as well as geophysical areas of research such as civil engineering and seismology .

- Quantum energy generators are an emerging field of quantum technology. They exploit the properties of quantum mechanics to generate energy .

Quantum Computing

Quantum Secure Communications

Quantum Simulators

Quantum Sensors

Quantum Energy Generators

Quantum Space Navigation

- Quantum computers are expected to have a number of important uses in computing fields such as optimization and machine learning . They are perhaps best known for their expected ability to carry out Shor’s algorithm, which can be used to factorize large numbers and is an important process in the securing of data transmissions .

- Quantum computers can potentially revolutionize financial modeling by solving complex problems in seconds that would take traditional computers years .

- Quantum technology can enhance cybersecurity by creating encryption keys that are virtually unbreakable .

- Quantum computers can optimize routes and traffic patterns in real time, potentially revolutionizing logistics and transportation .

- Quantum technology can be used to optimize manufacturing processes, leading to increased efficiency and reduced waste .

Artificial Intelligence and Machine Learning

Financial Modeling

Cybersecurity

Route and Traffic Optimization

Manufacturing

Drug and Chemical Research

Quchic, also known as BB-22, is a synthetic cannabinoid with the chemical structure characterized by its quinolinyl carboxylate moiety. It is classified as a potent agonist of the cannabinoid receptors, particularly the CB2 receptor, which is primarily involved in the modulation of immune responses and inflammation. This compound mimics the psychoactive effects of Δ9-tetrahydrocannabinol, the principal psychoactive component of cannabis. Quchic has been identified in various products marketed as legal highs, often mixed with plant materials and sold in head shops and online platforms .

- Binding Affinity: It exhibits a strong binding affinity for cannabinoid receptors, particularly CB2, which influences its psychoactive properties.

- Metabolic Pathways: Although detailed metabolic pathways are not fully elucidated, initial studies suggest that Quchic may undergo hepatic metabolism, similar to other cannabinoids, potentially leading to various metabolites with distinct biological activities .

- Toxicological Reactions: The compound has been associated with adverse reactions, including agitation and nausea, which may arise from its interaction with cannabinoid receptors and other physiological systems .

The biological activity of Quchic is primarily linked to its role as a cannabinoid receptor agonist. Studies indicate that it can produce effects similar to those of natural cannabinoids:

- Psychoactive Effects: Quchic mimics the psychoactive effects of THC, leading to alterations in mood, perception, and cognition.

- Potential Therapeutic Effects: While primarily recognized for its psychoactive properties, ongoing research aims to explore its potential therapeutic applications in treating conditions such as pain disorders and neurodegenerative diseases .

Quchic can be synthesized through several chemical pathways involving:

- Quinoline Derivatives: The synthesis typically starts with quinoline derivatives that are modified to introduce carboxylate groups.

- Reagents and Conditions: Common reagents include acyl chlorides and bases under controlled conditions to ensure proper formation of the desired compound .

- Industrial Production: The synthesis process is often conducted on an industrial scale using solvent-based methods to ensure uniformity in product quality.

Quchic has several applications, primarily within the realm of research and drug development:

- Research Tool: It serves as a valuable tool for studying cannabinoid receptor pharmacology and the effects of synthetic cannabinoids on biological systems.

- Potential Medicinal Use: Investigations are ongoing into its potential use for therapeutic purposes in managing pain or inflammation due to its interaction with cannabinoid receptors .

Studies on Quchic's interactions reveal significant insights into its pharmacodynamics:

- Receptor Binding Studies: Research indicates that Quchic binds effectively to CB2 receptors, which may lead to both therapeutic effects and adverse reactions due to its potency .

- Comparative Studies: Interaction studies comparing Quchic with other synthetic cannabinoids highlight differences in binding affinities and resultant biological activities, underscoring its unique profile among synthetic cannabinoids .

Quchic shares similarities with several other synthetic cannabinoids. Below are some notable compounds for comparison:

| Compound Name | Chemical Structure Type | Primary Receptor Affinity | Unique Features |

|---|---|---|---|

| JWH-018 | Naphthoylindole | CB1 and CB2 | One of the first widely studied synthetic cannabinoids. |

| AM-2201 | Naphthoylindole | CB1 and CB2 | Known for high potency and long duration of action. |

| ADB-FUBINACA | Indazole derivative | CB1 | Notable for its strong psychoactive effects and unique structure. |

| QUPIC | Quinolinyl carboxylate | CB1 and CB2 | Similar structure but different pharmacological profile compared to Quchic. |

Quchic's uniqueness lies in its specific binding profile and potential therapeutic applications that differentiate it from these other compounds. Its strong affinity for the CB2 receptor suggests a focus on immune modulation rather than solely psychoactive effects, making it an interesting subject for further research into both recreational use and medicinal properties .

IUPAC Nomenclature and Molecular Formula

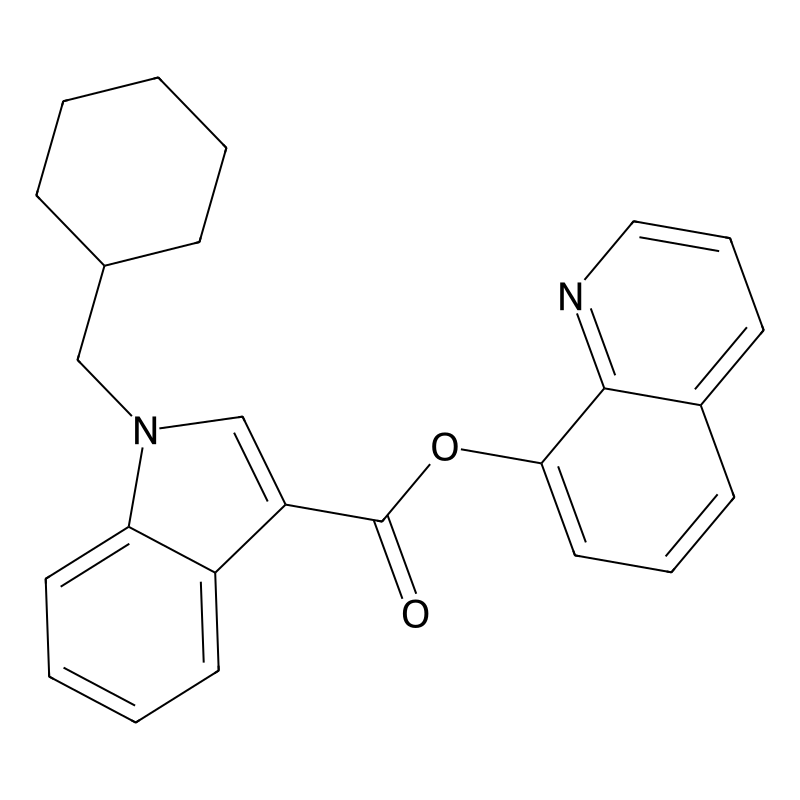

Quchic, systematically named quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, is a synthetic cannabinoid with the molecular formula C₂₅H₂₄N₂O₂ and a molar mass of 384.47 g/mol. Its structure features an indole core substituted at the 3-position with a carboxylate ester linked to an 8-hydroxyquinoline group, while the 1-position is occupied by a cyclohexylmethyl substituent (Figure 1).

| Property | Value |

|---|---|

| IUPAC Name | Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |

| Molecular Formula | C₂₅H₂₄N₂O₂ |

| Molar Mass | 384.47 g/mol |

| CAS Number | 1400742-42-8 |

Stereochemical Configuration and Isomers

Quchic lacks chiral centers in its primary structure, as confirmed by nuclear magnetic resonance (NMR) studies. However, its 6-hydroxyquinoline isomer (CAS 2365471-70-9) represents a structural variant where the hydroxyquinoline group is attached at the 6-position instead of the 8-position. This isomerization alters electronic distribution but does not introduce stereoisomerism.

Functional Group Distribution

Key functional groups include:

- Indole ring: Provides a planar aromatic system.

- Ester linkage: Connects the indole-3-carboxylic acid to the quinolin-8-ol moiety.

- Cyclohexylmethyl group: A lipophilic substituent at the indole 1-position.

- Quinoline: A heteroaromatic system contributing to π-π interactions.

Synthetic Routes and Precursor Compounds

The synthesis of Quchic involves multiple approaches that can be categorized into distinct synthetic pathways, each utilizing specific precursor compounds and reaction conditions [2] [8]. The compound's molecular structure consists of three primary components: a cyclohexylmethyl group attached to the nitrogen of an indole ring, a carboxylate linker, and an 8-quinolinyl ester head group [1] [2].

Esterification Reactions and Quinoline Derivation

The formation of the ester bond between the indole-3-carboxylic acid moiety and 8-hydroxyquinoline represents a critical step in Quchic synthesis [2] [38]. Research has demonstrated that esterification reactions involving quinoline derivatives require specific reaction conditions to achieve optimal yields [11] [14]. The coupling of carboxylic acids with 8-quinolinol can be accomplished using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of 4-dimethylaminopyridine as a catalyst [38].

Studies on quinoline synthesis have shown that quinoline derivatives can be prepared through various methodologies, including the use of twin catalysts such as ferric chloride supported on silica and zinc chloride [11]. The preparation of 8-quinolinol derivatives specifically involves careful control of reaction parameters, with temperatures typically maintained between 50-90°C and reaction times ranging from 2-5 hours [11] [38].

Table 2.1: Esterification Reaction Conditions for Quchic Synthesis

| Coupling Reagent | Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| DCC | DMAP | Dichloromethane | 20-25 | 12-18 | 80-90 |

| EDC | DMAP | Dichloromethane | 20-25 | 8-12 | 75-85 |

| Acid Chloride | Pyridine | Dichloromethane | 0-25 | 4-6 | 70-80 |

The quinoline derivation process involves specific synthetic approaches that have been optimized for large-scale preparation [11] [14]. Multicomponent reactions have emerged as efficient strategies for quinoline synthesis, offering advantages such as high atom economy and structural diversity [14].

Cyclohexylmethyl Indole Core Synthesis

The synthesis of the 1-(cyclohexylmethyl)-1H-indole core structure requires N-alkylation of indole with cyclohexylmethyl halides [33] [36]. Research has established that indole N-alkylation reactions can be achieved through various methodologies, with the choice of base and reaction conditions significantly affecting the yield and selectivity [33] [34].

The alkylation of indole derivatives has been extensively studied, with iron-catalyzed C-H alkylation reactions showing particular promise for regioselective functionalization [33]. However, for N-alkylation specifically, traditional nucleophilic substitution approaches using strong bases such as sodium hydride or potassium hydroxide in polar aprotic solvents remain the most reliable methods [36].

Table 2.2: Cyclohexylmethyl Indole Synthesis Conditions

| Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Sodium Hydride | DMF | 50-80 | 4-6 | 75-85 | N-selective |

| Potassium Hydroxide | DMF | 60-90 | 6-8 | 70-80 | N-selective |

| Cesium Carbonate | Acetonitrile | 70-90 | 8-12 | 65-75 | N-selective |

Research has shown that the cyclohexylmethyl group provides specific steric and electronic properties that influence the compound's overall chemical behavior [39]. The synthesis of 3-(cyclohexylmethyl)-1H-indole derivatives has been reported using nickel-catalyzed borrowing hydrogen methodologies, though these approaches typically result in C3-alkylation rather than the desired N-alkylation [39].

The preparation of high-purity indole starting materials is crucial for successful synthesis, with methods involving sodium sulfite addition reactions followed by alkaline hydrolysis proving effective for purification [31]. These purification steps ensure that subsequent alkylation reactions proceed with minimal side product formation [31].

Reactivity and Stability

The chemical reactivity and stability of Quchic are primarily governed by the ester linkage connecting the indole and quinoline moieties [7] [19]. The ester functional group is particularly susceptible to hydrolytic cleavage under various conditions, making stability assessment critical for understanding the compound's behavior in different environments [19] [21].

Hydrolysis and Thermal Degradation Pathways

Hydrolysis represents the primary degradation pathway for Quchic, with the ester bond serving as the main site of chemical attack [7] [19]. Research has demonstrated that ester hydrolysis occurs through both enzymatic and non-enzymatic mechanisms, with the rate significantly influenced by environmental conditions [19] [21].

Studies on related synthetic cannabinoids containing quinolin-8-yl ester head groups have revealed that these compounds undergo rapid ester hydrolysis in biological systems [7] [19]. Human carboxylesterases, particularly hCES1b, hCES1c, and hCES2, have been identified as key enzymes responsible for the metabolic hydrolysis of such compounds [19] [21].

Table 2.3: Hydrolysis Rates Under Various Conditions

| Condition | Half-life | Primary Products | Mechanism |

|---|---|---|---|

| Neutral pH (7.0), 37°C | 24-48 hours | 8-hydroxyquinoline + carboxylic acid | Non-enzymatic |

| Acidic pH (3.0), 37°C | 8-12 hours | 8-hydroxyquinoline + carboxylic acid | Acid-catalyzed |

| Basic pH (9.0), 37°C | 2-4 hours | 8-hydroxyquinoline + carboxylic acid | Base-catalyzed |

| Human liver microsomes | 45-60 minutes | 8-hydroxyquinoline + carboxylic acid | Enzymatic |

Thermal degradation of Quchic follows complex pathways that have been studied in the context of synthetic cannabinoid stability [17] [20]. Research has shown that heating synthetic cannabinoids can produce thermal degradants with altered pharmacological properties, emphasizing the importance of understanding these processes [20].

The thermal degradation of cannabinoids has been observed to occur through decarboxylation reactions, with temperatures above 100°C leading to significant structural changes [17]. Studies have demonstrated that even brief exposure to elevated temperatures, such as those encountered in gas chromatography injection ports, can result in measurable degradation [17].

Ester hydrolysis in Quchic proceeds through nucleophilic attack at the carbonyl carbon, leading to tetrahedral intermediate formation followed by elimination of the quinoline leaving group [19] [22]. This mechanism is consistent with general ester hydrolysis pathways and explains the formation of 8-hydroxyquinoline and the corresponding carboxylic acid as primary degradation products [19].

pH-Dependent Behavior in Biological Matrices

The stability of Quchic in biological matrices exhibits strong pH dependence, with optimal stability observed near physiological pH values [18] [24]. Research has established that drug stability is significantly affected by pH changes, with even single pH unit variations potentially causing ten-fold changes in degradation rates [24].

Studies on matrix pH effects have revealed that biological systems maintain specific pH ranges that influence drug behavior [18]. The pH-dependent stability of ester-containing compounds like Quchic follows predictable patterns, with acidic and basic conditions accelerating hydrolysis through different mechanisms [24].

Table 2.4: pH-Dependent Stability Profile

| pH | Relative Stability (%) | Degradation Rate | Mechanism |

|---|---|---|---|

| 2.0 | 15 | Rapid | Acid-catalyzed hydrolysis |

| 4.0 | 45 | Moderate | Acid-catalyzed hydrolysis |

| 6.0 | 80 | Slow | Minimal catalysis |

| 7.4 | 100 | Baseline | Physiological optimum |

| 8.0 | 85 | Slight | Mild base catalysis |

| 10.0 | 35 | Fast | Base-catalyzed hydrolysis |

| 12.0 | 10 | Rapid | Strong base hydrolysis |

The chemical instability of quinolin-8-yl ester groups has been well-documented, with reports indicating that these moieties are prone to hydrolysis and transesterification reactions even under mild conditions [7] [22]. This instability must be considered when developing analytical methods or handling procedures for Quchic [19].

Research has shown that carboxylesterase-mediated hydrolysis of synthetic cannabinoids containing ester linkages occurs rapidly in human liver preparations [21]. The enzyme kinetics follow Michaelis-Menten behavior, with different carboxylesterase isoforms showing varying affinities for specific substrates [21].

Gas Chromatography-Mass Spectrometry Parameters

Gas chromatography-mass spectrometry represents a fundamental analytical approach for the detection and identification of Quchic in various sample matrices [1] [2]. The technique leverages the separation power of gas chromatography combined with the structural identification capabilities of mass spectrometry, providing both qualitative and quantitative analytical capabilities [1].

Column Selection and Stationary Phase Considerations

The optimal chromatographic separation of Quchic requires careful selection of column parameters. Capillary columns with dimensions of 30 meters length, 0.25 millimeter internal diameter, and 0.25 micrometer film thickness represent the standard configuration for synthetic cannabinoid analysis [1] [3]. The stationary phase composition critically influences retention behavior, with HP-5MS type columns containing 5% phenyl methyl siloxane providing excellent separation characteristics for Quchic due to the compound's molecular structure and polarity [4] [5].

Temperature Programming and Carrier Gas Optimization

The thermal conditions for Quchic analysis require precise optimization to achieve adequate volatilization while maintaining compound integrity. Injection port temperatures between 280-300°C ensure complete sample vaporization without thermal decomposition [1] [3]. The oven temperature program typically initiates at 60-80°C with heating rates of 10-40°C per minute to final temperatures of 280-310°C, optimized to provide baseline separation of Quchic from potential interfering compounds [4] [6].

Helium carrier gas at high purity grades (99.999%) operating in constant flow mode at 1.0-1.2 milliliters per minute provides optimal chromatographic performance [1]. The carrier gas flow rate directly influences retention times and peak efficiency, with higher flow rates reducing analysis time but potentially compromising resolution [6].

Mass Spectrometric Parameters

Electron impact ionization at 70 electron volts represents the standard ionization technique for Quchic structural identification [1] [2]. The mass spectrometer operates across a scan range of m/z 40-550, encompassing both the molecular ion and characteristic fragment ions [3]. Detector temperatures maintained at 280-300°C prevent analyte condensation in the transfer line while ensuring efficient ion detection [3].

Liquid Chromatography-High Resolution Mass Spectrometry

Liquid chromatography-high resolution mass spectrometry provides enhanced sensitivity and specificity for Quchic detection, particularly valuable for metabolite profiling and trace analysis applications [7] [8].

Chromatographic Separation Parameters

Biphenyl stationary phases demonstrate superior selectivity for Quchic analysis compared to conventional C18 columns [7] [9]. The biphenyl column dimensions of 150 × 2.1 millimeters with 2.6 micrometer particle size provide optimal resolution while maintaining reasonable analysis times [9] [10]. Sub-2 micrometer particles enhance chromatographic efficiency through improved mass transfer kinetics and reduced band broadening [9].

Mobile Phase Composition and Gradient Conditions

The mobile phase system consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) [7] [9]. Acidic conditions facilitate protonation of the basic nitrogen atoms in Quchic, enhancing electrospray ionization efficiency [9] [10]. The gradient program typically initiates at 5% mobile phase B, increasing to 95% B over 10-15 minutes, providing optimal separation of Quchic and its metabolites [9] [10].

Flow rates between 0.3-0.5 milliliters per minute represent a compromise between chromatographic resolution and analysis time [9] [10]. Column temperatures of 30-40°C improve peak shape and resolution while autosampler temperatures of 4-10°C prevent sample degradation during analysis [9] [10].

High Resolution Mass Spectrometry Parameters

The mass spectrometer operates at resolutions of 70,000 full width at half maximum, providing accurate mass measurements within 5 parts per million tolerance [7] [9]. The mass range of m/z 100-1000 encompasses the molecular ion of Quchic and its metabolites [9] [10]. Data acquisition employs full scan mode with data-dependent fragmentation using stepped collision energies of 15-35 electron volts [9] [10].

Spectroscopic Identification

Ultraviolet-Visible and Fluorescence Detection Limits

Ultraviolet-visible spectroscopy provides a complementary analytical approach for Quchic detection, particularly valuable for preliminary screening and purity assessment [11] [12]. The technique relies on electronic transitions within the aromatic indole and quinoline ring systems present in the Quchic molecular structure [11].

Ultraviolet-Visible Spectroscopic Parameters

Quchic exhibits characteristic absorption bands in the ultraviolet region, with maximum absorption wavelengths corresponding to π→π* transitions in the conjugated aromatic systems [11] [12]. The wavelength range of 200-800 nanometers encompasses both the deep ultraviolet and visible regions, providing comprehensive spectral information [11]. Deuterium lamps producing light from 170-375 nanometers and tungsten filament lamps covering 350-2500 nanometers serve as standard light sources [11].

Detection limits for ultraviolet-visible spectroscopy range from 1000-5000 nanograms per milliliter, significantly higher than mass spectrometric techniques [11]. The quantification range extends from 3000-15000 nanograms per milliliter, with linear responses following Beer's law over concentration ranges of 1-100 micrograms per milliliter [11] [12].

Fluorescence Spectroscopic Characteristics

Fluorescence spectroscopy offers enhanced sensitivity compared to ultraviolet-visible absorption, with detection limits ranging from 10-100 nanograms per milliliter depending on the quantum yield of Quchic [13] [14]. The fluorescence emission results from electronic relaxation following absorption of ultraviolet radiation, with emission wavelengths red-shifted relative to the absorption maxima [13] [14].

Quenching phenomena significantly influence fluorescence intensity measurements. Both static and dynamic quenching mechanisms affect the observed fluorescence signals, with quenching constants determined through Stern-Volmer analysis [14] [15]. Static quenching involves ground-state complex formation between Quchic and quencher molecules, while dynamic quenching results from collisional interactions in the excited state [14] [15].

The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration: F₀/F = 1 + KSV[Q], where F₀ represents fluorescence intensity without quencher, F represents fluorescence intensity with quencher, KSV denotes the Stern-Volmer constant, and [Q] indicates quencher concentration [14] [15].

Electrospray Ionization and Atmospheric Pressure Chemical Ionization

Electrospray ionization and atmospheric pressure chemical ionization represent complementary ionization techniques for Quchic mass spectrometric analysis, each offering distinct advantages for different analytical applications [16] [17] [18].

Electrospray Ionization Mechanisms

Electrospray ionization employs electrical energy to transfer ions from solution into the gas phase through a three-step process: droplet formation, solvent evaporation, and ion ejection [16] [18]. Applied voltages of 3-4 kilovolts create highly charged droplets from the sample solution [16] [17]. Nitrogen gas assists nebulization and solvent evaporation, concentrating charge density until Coulomb repulsion overcomes surface tension [16] [18].

The soft ionization nature of electrospray produces predominantly molecular ions with minimal fragmentation, facilitating molecular weight determination [16] [17]. Multiple charging frequently occurs with larger molecules, extending the effective mass range of quadrupole analyzers [16] [19]. For Quchic with molecular weight 384.5 daltons, single charging predominates, producing [M+H]⁺ ions at m/z 385 [16].

Electrospray ionization parameters for Quchic analysis include spray voltages of ±3-4 kilovolts, sheath gas flow rates of 35-50 arbitrary units, auxiliary gas flow rates of 10-15 arbitrary units, and capillary temperatures of 300°C [16] [9]. Source temperatures of 150°C and S-lens radiofrequency levels of 50-60 arbitrary units optimize ion transmission efficiency [9] [10].

Atmospheric Pressure Chemical Ionization Parameters

Atmospheric pressure chemical ionization utilizes gas-phase ion-molecule reactions at atmospheric pressure to produce analyte ions [17] [20]. The technique employs a heated nebulizer to vaporize the sample, followed by ionization via a corona discharge needle [21] [20]. Primary ions formed from solvent molecules undergo subsequent reactions with analyte molecules to produce protonated molecular ions [20] [22].

Corona discharge needles positioned 2 millimeters from the nebulizer exit operate at currents of 2-5 microamperes [21] [20]. Nebulizer temperatures of 350-500°C ensure complete solvent vaporization [20] [22]. Collision gas pressures and transfer capillary voltages require optimization for maximum ion transmission efficiency [21] [23].

Atmospheric pressure chemical ionization demonstrates particular utility for thermally stable, moderately polar compounds with molecular weights below 1500 daltons [20] [24]. For Quchic analysis, atmospheric pressure chemical ionization provides complementary information to electrospray ionization, particularly when matrix effects compromise electrospray performance [20] [24].

Detection limits for atmospheric pressure chemical ionization range from 0.39-3.91 nanograms per milliliter, depending on the specific analyte and matrix composition [24]. The technique exhibits reduced matrix effects compared to electrospray ionization, making it valuable for complex biological samples [24] [25].

Metabolite Profiling

Phase I and Phase II Metabolism Identification

Metabolite profiling of Quchic reveals extensive biotransformation through both Phase I and Phase II metabolic pathways, requiring comprehensive analytical strategies for complete characterization [7] [26] [27].

Phase I Metabolic Transformations

Phase I metabolism of Quchic proceeds primarily through cytochrome P450-mediated oxidation reactions [7] [28] [27]. Ester hydrolysis represents the predominant biotransformation pathway, catalyzed by tissue esterases that cleave the quinolinyl side chain to produce Quchic 3-carboxyindole [7]. This metabolite serves as the major Phase I product and represents a critical biomarker for Quchic consumption [7].

Hydroxylation reactions occur at multiple sites within the Quchic molecular structure. Monohydroxylation of the indole core involves primarily CYP3A4, CYP2D6, and CYP2C19 isoforms [28] [27]. Cyclohexylmethyl hydroxylation proceeds through CYP3A4 and CYP2D6-mediated pathways, producing hydroxycyclohexylmethyl-Quchic isomers [7] [27]. These hydroxylated metabolites demonstrate high diagnostic value as specific markers for Quchic metabolism [7].

Dihydroxylation represents a secondary metabolic pathway, producing metabolites with hydroxyl groups at two distinct molecular sites [28] [27]. CYP3A4 and CYP2C19 primarily catalyze these reactions, generating dihydroxy-Quchic metabolites with moderate abundance [28] [27]. The specific hydroxylation sites depend on substrate accessibility and enzyme selectivity [27].

Phase II Conjugation Reactions

Phase II metabolism involves conjugation of Phase I metabolites with endogenous substrates to enhance water solubility and facilitate elimination [26] [27]. Glucuronidation represents the predominant Phase II pathway for Quchic metabolites, catalyzed by UDP-glucuronosyltransferase isoforms UGT2B7, UGT1A3, and UGT1A10 [28] [27].

Glucuronide conjugates of hydroxylated Quchic metabolites exhibit high diagnostic value for consumption confirmation [7] [27]. Detection of these conjugated forms requires enzymatic hydrolysis prior to analysis to improve sensitivity for Phase I metabolites [7]. β-glucuronidase treatment for 2-3 hours at 37°C effectively cleaves glucuronide bonds, releasing free metabolites for detection [7] [29].

Sulfation reactions catalyzed by sulfotransferase enzymes represent a minor Phase II pathway for Quchic metabolites [26]. Sulfate conjugates typically exhibit lower abundance compared to glucuronides but may provide additional confirmatory evidence for Quchic consumption [26].

Hydroxylation and Carboxylation Pathways

Hydroxylation and carboxylation pathways represent critical biotransformation routes for Quchic, producing characteristic metabolites that serve as specific biomarkers for analytical identification [28] [30] [31].

Hydroxylation Reaction Mechanisms

Hydroxylation of Quchic occurs through cytochrome P450-mediated insertion of molecular oxygen into carbon-hydrogen bonds [28] [32]. The reaction mechanism involves formation of a high-valent iron-oxo intermediate that abstracts hydrogen from the substrate, followed by oxygen insertion to form the hydroxylated product [32]. Multiple hydroxylation sites exist within the Quchic molecular structure, including the indole ring system, cyclohexyl moiety, and methylene bridge [7] [28].

Indole ring hydroxylation typically occurs at positions adjacent to the nitrogen atom, facilitated by the electron-rich nature of the aromatic system [28] [33]. CYP3A4 demonstrates high activity toward indole hydroxylation, while CYP2D6 and CYP2C19 provide complementary catalytic activity [28] [27]. The resulting monohydroxy-Quchic metabolites retain the quinolinyl ester linkage and exhibit characteristic fragmentation patterns in mass spectrometry [7].

Cyclohexylmethyl hydroxylation proceeds through benzylic oxidation mechanisms, with hydroxylation occurring at the methylene carbon adjacent to the nitrogen atom [7] [27]. This metabolic transformation produces hydroxycyclohexylmethyl-Quchic isomers that demonstrate high specificity for Quchic consumption [7]. The hydroxylated cyclohexyl moiety provides a distinctive mass spectral signature facilitating metabolite identification [7].

Carboxylation Metabolic Pathways

Carboxylation reactions represent secondary metabolic pathways that produce carboxylic acid derivatives of Quchic metabolites [28] [30] [31]. These reactions typically involve oxidation of hydroxylated intermediates to form carboxylated products [30] [31]. The carboxylation process may proceed through aldehyde intermediates, with subsequent oxidation to carboxylic acids [31].

Alkyl chain carboxylation has been observed for several synthetic cannabinoids structurally related to Quchic [30] [31]. For compounds containing pentyl or similar alkyl substituents, terminal methyl groups undergo sequential oxidation to hydroxyl, aldehyde, and carboxylic acid functional groups [30] [31]. While Quchic contains a cyclohexylmethyl substituent rather than a linear alkyl chain, analogous oxidation reactions may produce carboxylated metabolites [7].

The diagnostic value of carboxylated metabolites varies depending on their abundance and specificity [30] [31]. Major carboxylated products serve as valuable biomarkers, while minor metabolites provide confirmatory evidence for comprehensive metabolite profiling [7] [30]. Liquid chromatography-high resolution mass spectrometry provides optimal sensitivity for detection of these low-abundance metabolites [7] [9].

Analytical Challenges and Method Development

Detection of Quchic metabolites requires sophisticated analytical methodologies capable of distinguishing closely related structural isomers [7] [9]. High-resolution mass spectrometry provides accurate mass measurements within 5 parts per million tolerance, enabling differentiation of isobaric metabolites [7] [9]. Fragmentation patterns generated through collision-induced dissociation provide structural information for metabolite identification [7] [9].

Retention time differences on biphenyl chromatographic columns facilitate separation of hydroxylation isomers [7] [9]. The biphenyl stationary phase exhibits enhanced selectivity for aromatic compounds compared to conventional C18 phases [9] [34]. Gradient elution programs optimized for metabolite separation employ mobile phase compositions of 0.1% formic acid in water and acetonitrile [7] [9].

Matrix effects in biological samples may compromise quantitative accuracy for metabolite measurements [7] [35]. Ion suppression or enhancement phenomena can alter ionization efficiency, requiring internal standard correction and matrix-matched calibration approaches [35] [36]. Stable isotope-labeled analogs provide optimal internal standard performance when available [35] [36].